molecular formula C9H9F2NO2 B15228364 Ethyl 2-amino-3,5-difluorobenzoate

Ethyl 2-amino-3,5-difluorobenzoate

Katalognummer: B15228364
Molekulargewicht: 201.17 g/mol
InChI-Schlüssel: OHRHQIJPMZZFMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-amino-3,5-difluorobenzoate is an organic compound with the molecular formula C9H9F2NO2 It is a fluorinated benzoate derivative, characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzene ring, an amino group at the 2 position, and an ethyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-3,5-difluorobenzoate typically involves the fluorination of a suitable benzoate precursor followed by amination and esterification reactions. One common method involves the following steps:

    Fluorination: A suitable benzoate precursor is fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Amination: The fluorinated intermediate is then subjected to amination using ammonia or an amine source in the presence of a catalyst.

    Esterification: The final step involves esterification of the amino-fluorobenzoic acid with ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-amino-3,5-difluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino and fluorine groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products:

    Substitution Products: Various substituted benzoates depending on the reagents used.

    Oxidation Products: Oxidized derivatives such as nitrobenzoates.

    Reduction Products: Reduced derivatives like aminobenzoates.

    Coupling Products: Biaryl compounds with extended aromatic systems.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-3,5-difluorobenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.

    Medicine: Explored for its potential in drug discovery and development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of ethyl 2-amino-3,5-difluorobenzoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes and receptors. The amino group can form hydrogen bonds, while the ester group can undergo hydrolysis, releasing the active compound. These interactions contribute to its biological activity and potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-amino-3,5-difluorobenzoate can be compared with other fluorinated benzoates and amino benzoates:

    Similar Compounds:

Uniqueness:

  • The specific positioning of the fluorine atoms at the 3 and 5 positions, along with the amino group at the 2 position, imparts unique chemical and biological properties to this compound. This configuration enhances its reactivity and potential applications compared to other similar compounds.

Eigenschaften

Molekularformel

C9H9F2NO2

Molekulargewicht

201.17 g/mol

IUPAC-Name

ethyl 2-amino-3,5-difluorobenzoate

InChI

InChI=1S/C9H9F2NO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2,12H2,1H3

InChI-Schlüssel

OHRHQIJPMZZFMZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.